molecular formula C19H21F3N4O B2643064 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034238-17-8

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2643064
M. Wt: 378.399
InChI Key: MLTVMVNUQGSYCY-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, other names or synonyms, and its structural formula. The structure can give insights into the compound’s properties and reactivity.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Ion-pair Binding and Anion Interaction

Research has demonstrated the capability of urea derivatives, similar in structure to the compound , to bind ion pairs through coordination and hydrogen bonding interactions. These properties are useful in studying metal ion interactions and could have implications in catalysis and material science. The study by Qureshi et al. (2009) on mixed N,S-donor 2-ureidopyridine ligands showcases the synthesis and ion-pair binding capacity of such compounds, highlighting their potential in chemical sensing and metal ion complexation (Qureshi et al., 2009).

Corrosion Inhibition

Mannich bases, closely related to the specified urea compound, have been investigated for their corrosion inhibition properties on metal surfaces. These compounds show potential as cost-effective inhibitors in acidic environments, protecting metals from corrosion. The research conducted by Jeeva et al. (2015) highlights the synthesis, characterization, and efficacy of these bases as corrosion inhibitors, providing insights into their mechanism of action and the relationship between molecular structure and inhibition efficiency (Jeeva et al., 2015).

Molecular Complexation and Hydrogen Bonding

The compound's structural analogs have been studied for their ability to engage in molecular complexation and hydrogen bonding, critical for designing materials with desired physical and chemical properties. Studies like the one by Chien et al. (2004) on pyrid-2-yl ureas explore these interactions' effects on intramolecular hydrogen bonding and complexation with cytosine, indicating potential applications in biomolecular recognition and material science (Chien et al., 2004).

Anticancer Activity

Derivatives of the urea compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies provide a foundation for further research into urea derivatives as potential anticancer agents, highlighting the importance of molecular design in therapeutic applications. Feng et al. (2020) discuss the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects and identifying potential BRAF inhibitors for cancer treatment (Feng et al., 2020).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves the potential applications of the compound and areas for future research.


Please note that this is a general guideline and the specifics can vary depending on the compound and the available information. For a detailed analysis of a specific compound, it’s best to refer to scientific literature or databases. If you have access to a library or a university database, you might be able to find more specific information. You could also consider reaching out to a chemistry professor or a professional chemist for help. Please remember to handle all chemicals safely and responsibly.


properties

IUPAC Name

1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-1-3-16(4-2-15)25-18(27)24-13-14-7-11-26(12-8-14)17-5-9-23-10-6-17/h1-6,9-10,14H,7-8,11-13H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTVMVNUQGSYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

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